molecular formula C15H10Cl2N4O2S B2555349 N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 746641-52-1

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2555349
CAS No.: 746641-52-1
M. Wt: 381.23
InChI Key: RNCCESMZTGIRGY-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core linked via a sulfanyl bridge to a pyridin-4-yl substituent.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-1-2-11(17)12(7-10)19-13(22)8-24-15-21-20-14(23-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCESMZTGIRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is often introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl halides and palladium catalysts.

    Formation of the Final Compound: The final step involves the formation of the acetamide linkage, typically achieved through an amidation reaction between the oxadiazole derivative and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit notable antibacterial properties. For instance, studies have shown that N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been tested against multiple bacterial strains. The compound demonstrated significant inhibition zones in disc diffusion assays against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Anticancer Properties

Several studies have investigated the anticancer potential of oxadiazole derivatives. This compound has shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that the compound effectively reduced cell viability in various cancer types, including breast and lung cancer cells .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have reported that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes .

Antidiabetic Activity

Research into the hypoglycemic effects of oxadiazole compounds suggests that this compound may possess antidiabetic properties. Some studies have highlighted the ability of related compounds to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

Case Study 1: Antibacterial Screening

A study conducted by Balaji et al. evaluated the antibacterial activity of various oxadiazole derivatives including this compound against four bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The results indicated that this compound exhibited significant inhibition against all tested strains with zone diameters exceeding 15 mm at concentrations as low as 100 µg/ml .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer properties, this compound was subjected to MTT assays on human breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of approximately 0.25 µM after 48 hours of treatment, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism by which N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Oxadiazole Derivatives: describes compounds 7c–7f, which share the 1,3,4-oxadiazole ring but incorporate a 2-amino-1,3-thiazol-4-ylmethyl group instead of pyridin-4-yl. These compounds also feature methyl-substituted phenyl acetamide groups . and highlight compounds 8e–8w, where the oxadiazole is substituted with an indol-3-ylmethyl group, and the acetamide moiety includes chloro, nitro, or ethoxy substituents .
  • Triazole Derivatives :

    • describes a structurally related compound with a 1,2,4-triazole core instead of oxadiazole, demonstrating how heterocycle substitution impacts electronic properties and binding interactions .

Substituent Effects

  • Chlorine vs. Methyl/Nitro Groups: The 2,5-dichlorophenyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to methyl-substituted phenyl groups in 7c–7f or nitro groups in 8v .

Physicochemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₁₅H₁₁Cl₂N₃O₂S 376.24* Not Reported
7c () C₁₆H₁₇N₅O₂S₂ 375 134–142
8e () C₂₀H₁₈N₄O₂S 378 155
8v () C₂₀H₁₇N₅O₄S 423 Not Reported

*Calculated based on standard atomic weights.

  • Key Observations :
    • The target compound’s molecular weight (estimated 376 g/mol) is lower than indole-containing analogs (e.g., 8v at 423 g/mol), suggesting differences in packing efficiency and solubility .
    • Methyl-substituted analogs (7c–7f ) exhibit lower melting points (134–178°C) compared to nitro/chloro derivatives, likely due to reduced molecular symmetry .

Spectral Data and Structural Validation

  • IR/NMR Trends :

    • All compounds in and show characteristic IR peaks for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-O-C (~1240 cm⁻¹) .
    • ¹H-NMR signals for the sulfanyl bridge (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.8–8.2 ppm) are consistent across analogs, confirming structural integrity .
  • Crystallography :

    • highlights the role of intermolecular interactions (e.g., C—H⋯O) in stabilizing crystal structures of N-(substituted phenyl)acetamides . Such interactions likely influence the target compound’s solid-state behavior.

Table 2: Reported Bioactivities of Analogs

Compound Bioactivity (IC₅₀/Inhibition %) Assay Type
8t () 72% LOX inhibition Lipoxygenase Assay
8v () 68% BChE inhibition Butyrylcholinesterase
8e () Moderate α-glucosidase inhibition Enzyme Inhibition
  • Key Insights: Chloro and nitro substituents (e.g., 8t, 8v) correlate with enhanced enzyme inhibition, suggesting the target compound’s 2,5-dichlorophenyl group may confer similar or superior activity .

Biological Activity

N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates a dichlorophenyl moiety, a pyridinyl group, and an oxadiazole ring. The molecular formula is C15H13Cl2N4OSC_{15}H_{13}Cl_2N_4OS, with notable characteristics that contribute to its biological efficacy.

Anticancer Potential

Research has indicated that derivatives of 1,3,4-oxadiazole, such as the compound , exhibit potent anticancer activity. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. A study highlighted the ability of oxadiazole derivatives to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It inhibits key signaling pathways associated with inflammation, particularly through the modulation of cytokine release. For instance, compounds similar to this compound have been reported to suppress TNFα production in vitro and in vivo models .

Antimicrobial Activity

The biological activity extends to antimicrobial properties as well. Studies have demonstrated that oxadiazole derivatives can exhibit significant inhibitory effects against various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes or disrupt membrane integrity .

Case Studies and Experimental Findings

Case Study 1: Anticancer Activity

In a preclinical study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), treatment with the compound led to a statistically significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated tissues .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Interaction with nuclear receptors or other signaling molecules can alter gene expression related to cell proliferation and apoptosis.
  • Oxidative Stress Reduction : Some studies suggest that oxadiazole derivatives can enhance antioxidant defenses in cells, reducing oxidative stress-related damage.

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis; inhibition of kinases
Anti-inflammatorySuppression of TNFα; reduction of cytokines
AntimicrobialInhibition of microbial growth

Q & A

Q. What are the optimal synthetic routes and purification strategies for N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride . (ii) Sulfanyl-acetamide linkage via nucleophilic substitution between the oxadiazole-thiol and 2-chloroacetamide derivatives in ethanol under basic conditions (e.g., KOH) . (iii) Purification via recrystallization using ethanol/water mixtures, monitored by TLC. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of oxadiazole to acetamide precursor) and reflux times (4–6 hours) .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the pyridinyl and dichlorophenyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • FT-IR : Validate sulfanyl (C–S–C, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (flow rate: 1 mL/min) to assess purity (>98%) and detect byproducts (retention time ~6.2 min) .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

  • Methodological Answer : Slow evaporation of saturated ethanolic solutions at 4°C promotes crystal growth. Additives like dimethyl sulfoxide (DMSO, 5% v/v) can reduce nucleation density. Centrosymmetric packing interactions (e.g., C–H⋯O hydrogen bonds) stabilize the lattice, as observed in analogous N-substituted acetamides .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement using SHELX software?

  • Methodological Answer :
  • Data Collection : Ensure high-resolution (<1.0 Å) data to reduce thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered regions (e.g., pyridinyl rings) .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. For twinning, apply TWIN/BASF commands in SHELXL. Compare bond lengths/angles with similar structures (e.g., N-(4-chlorophenyl) analogs ).
  • Visualization : Use UCSF Chimera to validate hydrogen-bonding networks and π-π interactions (e.g., pyridinyl-to-oxadiazole stacking) .

Q. What strategies mitigate solubility limitations in biological assays while maintaining compound stability?

  • Methodological Answer :
  • Solubility Enhancement : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. Pre-formulation studies (e.g., DSC/TGA) confirm thermal stability .
  • Buffer Compatibility : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 prevents aggregation. Monitor degradation via HPLC over 24-hour periods .

Q. How can intermolecular interactions in the crystal lattice inform solid-state stability and polymorph prediction?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. halogen contacts). For example:
  • C–H⋯O Bonds : Stabilize layered packing (40% contribution, dnorm = 1.8–2.2 Å) .
  • Cl⋯π Interactions : Observed in dichlorophenyl derivatives (distance ~3.4 Å), influencing melting points and hygroscopicity .

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